molecular formula C21H23ClN2O B2469828 N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3-methylphenyl)acetamide;hydrochloride CAS No. 1837252-11-5

N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3-methylphenyl)acetamide;hydrochloride

Cat. No.: B2469828
CAS No.: 1837252-11-5
M. Wt: 354.88
InChI Key: COLTVDHDNWJMGF-UHFFFAOYSA-N
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Description

N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3-methylphenyl)acetamide;hydrochloride is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a naphthalene ring, an amino group, and a substituted acetamide moiety, which could contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3-methylphenyl)acetamide;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthalene derivative: Starting with a naphthalene precursor, functional groups such as amino or alkyl groups are introduced through reactions like nitration, reduction, or alkylation.

    Acetamide formation: The naphthalene derivative is then reacted with an appropriate acylating agent to form the acetamide structure.

    Hydrochloride salt formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3-methylphenyl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to convert nitro groups to amino groups or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3-methylphenyl)acetamide;hydrochloride may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3-methylphenyl)acetamide;hydrochloride would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-2-(3-methylphenyl)acetamide
  • N-(1-Naphthyl)-2-(3-methylphenyl)acetamide
  • N-(2-Amino-1-naphthalen-2-ylethyl)-2-phenylacetamide

Uniqueness

N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3-methylphenyl)acetamide;hydrochloride may be unique due to its specific combination of functional groups and structural features, which could confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-2-(3-methylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O.ClH/c1-15-5-4-6-16(11-15)12-21(24)23-20(14-22)19-10-9-17-7-2-3-8-18(17)13-19;/h2-11,13,20H,12,14,22H2,1H3,(H,23,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLTVDHDNWJMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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